2,5-dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

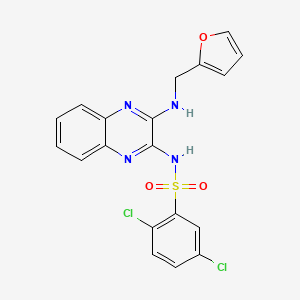

2,5-Dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a synthetic small molecule characterized by a quinoxaline core substituted with a benzenesulfonamide group and a furan-containing side chain. The quinoxaline moiety (a bicyclic aromatic system with two nitrogen atoms) is linked at the 3-position to a (furan-2-ylmethyl)amino group, while the 2-position is functionalized with a 2,5-dichlorobenzenesulfonamide. Key structural features include:

- Sulfonamide group: Known for hydrogen-bonding interactions, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) .

- Chlorine substituents: Electron-withdrawing groups that enhance molecular stability and influence electronic distribution.

- Furan moiety: A heterocyclic oxygen-containing ring that may contribute to solubility or target-specific interactions.

Properties

IUPAC Name |

2,5-dichloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O3S/c20-12-7-8-14(21)17(10-12)29(26,27)25-19-18(22-11-13-4-3-9-28-13)23-15-5-1-2-6-16(15)24-19/h1-10H,11H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBWBDNUUWNILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the quinoxaline derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

2.1. Sulfonamide Group Reactivity

The benzenesulfonamide group participates in:

-

Hydrolysis : Under acidic or basic conditions, sulfonamide cleavage yields sulfonic acid derivatives.

-

Nucleophilic Substitution : Chlorine atoms at positions 2 and 5 on the benzene ring undergo substitution with amines or alkoxides (e.g., SNAr reactions) .

2.2. Quinoxaline Ring Reactions

The quinoxaline system engages in:

-

Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (C-6 or C-7) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a tetrahydroquinoxaline derivative .

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitroquinoxaline derivative |

| Bromination | Br₂/FeBr₃, 80°C | 7-Bromoquinoxaline derivative |

2.3. Furanmethylamino Side Chain Modifications

-

Oxidation : Furan rings oxidize to maleic anhydride derivatives under strong oxidants (e.g., KMnO₄) .

-

Diels-Alder Reactions : Furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles .

3.1. Dehydrogenative Coupling

The compound undergoes cross-coupling with pyrazolones under aerobic conditions (O₂ as oxidant) to form (pyrazol-4-ylidene)pyridine derivatives :

-

Enolization : Acetic acid promotes pyrazolone enol formation.

-

C–C Bond Formation : Nucleophilic addition to the quinoxaline core.

-

Oxidative Aromatization : O₂-driven dehydrogenation yields conjugated products.

| Reactant | Catalyst | Yield | Key Product |

|---|---|---|---|

| Pyrazolone derivatives | HOAc/O₂ | 76–92% | (Pyrazol-4-ylidene)pyridine adducts |

3.2. Metal-Catalyzed Functionalization

-

Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with arylboronic acids install aryl groups at chlorine-substituted positions .

-

Copper-Mediated Amination : Primary amines substitute chlorine atoms under CuI/L-proline catalysis .

Stability and Degradation Pathways

-

Photodegradation : UV exposure cleaves the sulfonamide bond, generating chlorobenzene and quinoxaline fragments .

-

Thermal Decomposition : Above 250°C, the furan ring undergoes retro-Diels-Alder fragmentation .

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2,5-Dichloro-N-(3-aminophenyl)benzenesulfonamide | Lacks furan and quinoxaline moieties | Lower aromatic substitution activity |

| 2,5-Dichloro-N-(3-methylaminoquinoxaline) | Methylamino instead of furanmethyl | Reduced electrophilic furan reactions |

Scientific Research Applications

2,5-dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring and benzenesulfonamide group can interact with proteins, inhibiting their function. These interactions can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide with structurally related compounds identified in the literature (see Table 1). Comparisons are based on core scaffolds, substituents, and functional groups, with inferences drawn from established structure-activity relationship (SAR) principles.

Table 1: Structural Comparison of Target Compound and Analogues

Key Structural and Functional Insights

Core Heterocycle Variations: The quinoxaline core in the target compound and Analog 1 provides a planar aromatic system conducive to π-π stacking (e.g., in enzyme active sites). In contrast, Analog 3’s quinoline-oxazine hybrid and Analog 4’s pyrrolopyrimidine suggest divergent binding modes due to altered nitrogen positioning and ring strain .

Substituent Effects: Chlorine vs. Methoxy: Analog 1 replaces the furan group with a 3-chloro-4-methoxyanilino chain. Sulfonamide vs. Ester: The target’s sulfonamide may engage in hydrogen bonding critical for enzyme inhibition, whereas Analog 3’s ethyl ester could improve membrane permeability but reduce target affinity.

Functional Group Roles :

- The furan in the target compound and Analog 2 introduces oxygen-based polarity, which may improve aqueous solubility compared to purely aromatic systems.

- Fluorine in Analog 3 and Analog 4 enhances metabolic stability and electron-withdrawing effects, a common strategy in antimicrobial and kinase inhibitor design .

Research Implications

- Crystallographic Analysis : SHELX-based refinement (e.g., SHELXL, SHELXS) could elucidate the target compound’s 3D conformation, clarifying substituent orientation and intermolecular interactions .

- Biological Screening: Priority targets for the compound could include kinases (due to sulfonamide motifs) or bacterial enzymes (given structural parallels to quinolones).

Limitations

The provided evidence lacks experimental data (e.g., IC₅₀ values, pharmacokinetics). Further studies are required to validate hypothesized biological activities and optimize substituent profiles.

Biological Activity

2,5-Dichloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound's structure includes a quinoxaline moiety, which is known for its diverse pharmacological properties.

Structure and Properties

The chemical structure of this compound consists of:

- Dichloro substituents on the benzene ring.

- Furan and quinoxaline rings that contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds containing quinoxaline and furan moieties exhibit significant antitumor properties. For instance, studies have shown that related compounds effectively inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The primary mechanism through which this compound exerts its effects is believed to be through the inhibition of PI3K signaling pathways. PI3K is crucial in mediating cellular responses to growth factors and is often dysregulated in cancer . By inhibiting this pathway, the compound may reduce tumor growth and enhance sensitivity to other anticancer agents.

Case Studies

- In Vitro Studies : In studies involving isolated rat heart models, derivatives similar to this compound demonstrated effects on perfusion pressure and coronary resistance. These studies suggest that sulfonamide derivatives can modulate cardiovascular functions, potentially indicating broader therapeutic applications beyond oncology .

- Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with various protein targets. These studies suggest favorable binding affinities with PI3K and other kinases involved in cancer progression .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been developed using software tools like SwissADME to predict these parameters . Key findings include:

- Permeability : Variations in permeability across different cell lines indicate potential differences in bioavailability.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.